2,4-dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound characterized by its unique chemical structure, which includes a thiazolo[5,4-b]pyridine moiety and a dichlorobenzamide group
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound potently inhibits PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values, which is approximately 10-fold higher than that of PI3Kβ . This clearly proves that it is a novel and potent PI3K inhibitor .
Biochemical Pathways
The inhibition of PI3Ks by this compound affects the PI3K/AKT/mTOR pathway, a key signaling pathway in cells that is linked to cell growth, proliferation, and survival. By inhibiting PI3Ks, the compound can disrupt this pathway, potentially leading to the inhibition of cancer cell growth and proliferation .
Pharmacokinetics
The potency of the compound suggests that it may have favorable adme properties that allow it to effectively inhibit pi3ks .
Result of Action
The result of the compound’s action is the inhibition of cell growth and proliferation, which is crucial in the context of cancer treatment . By inhibiting PI3Ks, the compound can disrupt key cellular functions, potentially leading to the death of cancer cells .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often depends on the specific substituents present on the thiazole ring .
Cellular Effects
Some thiazole derivatives have been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiazoles, with suitable electrophiles. The subsequent introduction of the dichlorobenzamide group often requires the use of chlorinating agents and coupling reactions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with altered functional groups.
Reduction: : Reduction reactions can be employed to modify the compound's structure.
Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions can vary widely, but they typically include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2,4-dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has shown potential as a bioactive molecule. It can be used to study biological processes and pathways, as well as to develop new therapeutic agents.
Medicine
In medicine, this compound has been investigated for its potential pharmacological properties. It may have applications in the development of new drugs, particularly in the treatment of inflammatory and infectious diseases.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications in material science.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,4-dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide include:
Thiazolo[4,5-b]pyridine derivatives
Dichlorobenzamide derivatives
Other thiazole-containing compounds
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and structural features. This unique combination can lead to distinct biological and chemical properties, making it valuable for specific applications.
Properties
IUPAC Name |
2,4-dichloro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2N3OS/c20-12-5-8-14(15(21)10-12)17(25)23-13-6-3-11(4-7-13)18-24-16-2-1-9-22-19(16)26-18/h1-10H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQAPFAFBNIGKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.